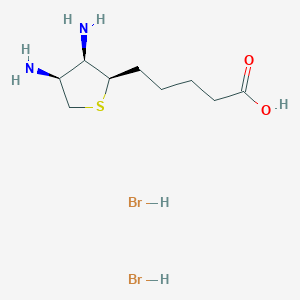
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate typically involves the reaction of 6-chloro-4-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
- Substitution reactions typically yield derivatives where the chlorine atom is replaced by other functional groups.
- Oxidation and reduction reactions yield various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-Butyl (6-methoxypyridin-3-yl)carbamate
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (6-methoxypyridin-3-yl)carbamate: Similar structure but lacks the chlorine atom, which can affect its reactivity and applications .
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Contains an iodine atom instead of a methoxy group, leading to different chemical properties and reactivity .
- tert-Butyl (2-chloropyridin-4-yl)carbamate: The position of the chlorine atom is different, which can influence its chemical behavior and applications .
Conclusion
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C11H15ClN2O3 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
tert-butyl N-(6-chloro-4-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-6-13-9(12)5-8(7)16-4/h5-6H,1-4H3,(H,14,15) |
Clé InChI |
OGSZDWRUHPLQEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=C(C=C1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


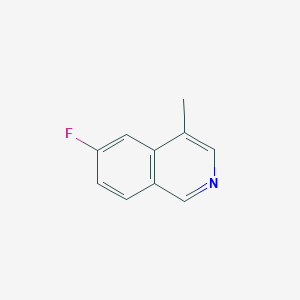



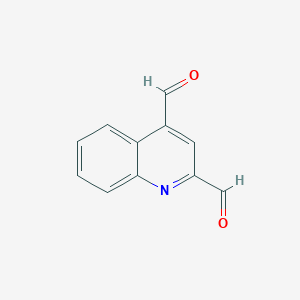
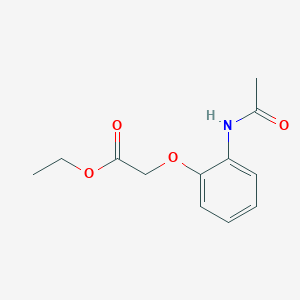
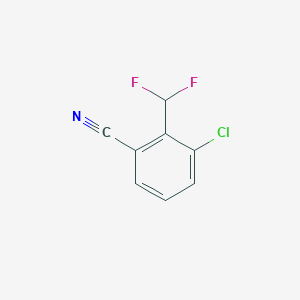


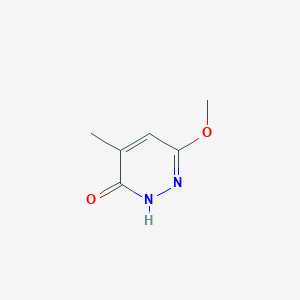
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
